molecular formula C14H16N2OS2 B3311539 N-(2-(ethylthio)-4-phenylthiazol-5-yl)propionamide CAS No. 946271-06-3

N-(2-(ethylthio)-4-phenylthiazol-5-yl)propionamide

Cat. No.: B3311539
CAS No.: 946271-06-3
M. Wt: 292.4 g/mol
InChI Key: GJNUUABJBBLNJF-UHFFFAOYSA-N
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Description

N-(2-(Ethylthio)-4-phenylthiazol-5-yl)propionamide is a synthetic organic compound featuring a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The structure incorporates a 2-(ethylthio) substitution and a propionamide chain on the 5-position, which may influence its physicochemical properties and interaction with biological targets. Compounds based on the 2-aminothiazole motif have been extensively investigated for their potent biological properties, showing significant promise as anticancer, antimicrobial, and anti-inflammatory agents in research settings . For instance, structurally similar 4-phenylthiazole derivatives have demonstrated cytotoxic effects against various human cancer cell lines, with mechanisms that can include the induction of apoptosis . Furthermore, related N-phenylacetamide-thiazole hybrids have exhibited notable antibacterial efficacy against phytopathogenic bacteria, with studies suggesting they can cause disruption of the bacterial cell membrane . The propionamide functional group is a common feature in bioactive molecules and can contribute to the compound's binding affinity and metabolic profile . This combination of features makes this compound a valuable chemical entity for researchers exploring new pharmacologically active ligands in areas such as oncology, infectious diseases, and biochemistry. This product is strictly For Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-ethylsulfanyl-4-phenyl-1,3-thiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS2/c1-3-11(17)15-13-12(10-8-6-5-7-9-10)16-14(19-13)18-4-2/h5-9H,3-4H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNUUABJBBLNJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(N=C(S1)SCC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 2 Ethylthio 4 Phenylthiazol 5 Yl Propionamide

Retrosynthetic Analysis and Strategic Disconnections for the Thiazole (B1198619) Core

A retrosynthetic analysis of N-(2-(ethylthio)-4-phenylthiazol-5-yl)propionamide identifies the central 2,4,5-trisubstituted thiazole ring as the key structural scaffold. The most logical and widely practiced disconnection strategy for this heterocyclic system is based on the renowned Hantzsch thiazole synthesis. derpharmachemica.comyoutube.com This approach deconstructs the thiazole ring into two primary building blocks: an α-halocarbonyl compound and a thioamide-containing species.

Applying this strategy to the target molecule, the primary disconnections are made at the S1-C2 and N3-C4 bonds. This retrosynthetic pathway leads back to three key precursor types:

An α-haloketone to provide the C4 and C5 atoms and the C4-phenyl substituent.

A thioamide or thiourea (B124793) derivative to supply the S1, C2, and N3 atoms.

Precursors for the C2-ethylsulfanyl and C5-propionamide side chains, which can be introduced either during the ring formation or through post-cyclization functionalization.

A common synthetic route would involve forming a 2-amino-4-phenylthiazole (B127512) intermediate first, which can then be further functionalized.

Synthesis of Key Thiazole Precursors and Intermediates

The cornerstone of synthesizing the target molecule is the efficient preparation of the 4-phenylthiazole (B157171) core. The Hantzsch synthesis provides a direct and effective method for creating this fundamental structure. derpharmachemica.com

2-Amino-4-phenylthiazole: This crucial intermediate is commonly synthesized via the condensation reaction between an α-haloketone and thiourea. asianpubs.orgresearchgate.net A typical procedure involves:

Step 1: Halogenation of Acetophenone: Acetophenone is first halogenated at the α-carbon position to produce 2-bromoacetophenone (B140003) or 2-chloroacetophenone. This can be achieved using reagents like bromine in acetic acid or N-bromosuccinimide (NBS). researchgate.netnih.gov

Step 2: Cyclocondensation: The resulting α-haloacetophenone is then reacted with thiourea in a suitable solvent, such as ethanol. The sulfur atom of thiourea acts as a nucleophile, attacking the α-carbon and displacing the halide. Subsequent intramolecular cyclization and dehydration yield the 2-amino-4-phenylthiazole ring. youtube.comasianpubs.org An alternative one-pot method involves reacting acetophenone, thiourea, and a halogenating agent like iodine directly. asianpubs.org

Table 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

Reactant 1 Reactant 2 Halogen Source Solvent Product
Acetophenone Thiourea Iodine Reflux 2-Amino-4-phenylthiazole

From this primary intermediate, further functionalization at the C5 position (amination) and modification of the C2-amino group are required to build the final molecule.

Exploration of Convergent and Divergent Synthetic Routes to the this compound Scaffold

Two primary strategic routes can be envisioned for assembling the final this compound structure: divergent and convergent synthesis.

Divergent Synthesis: This is the more traditional and flexible approach. It begins with a common, easily accessible thiazole intermediate, such as 2-amino-4-phenylthiazole. This core is then sequentially modified in a stepwise fashion to introduce the required substituents.

Nitration/Amination at C5: The 2-amino-4-phenylthiazole ring is first functionalized at the C5 position. This is typically achieved through electrophilic nitration, followed by reduction of the nitro group to an amino group, yielding 2,5-diamino-4-phenylthiazole.

Modification of the C2-Amino Group: The 2-amino group is selectively transformed into the ethylthio substituent. This multi-step process can involve a Sandmeyer-type reaction to introduce a thiol group, which is subsequently alkylated with an ethyl halide.

Acylation of the C5-Amino Group: Finally, the C5-amino group is acylated using propionyl chloride or propionic anhydride (B1165640) to form the target propionamide (B166681).

Convergent Synthesis: This strategy involves preparing key fragments of the molecule separately and then combining them in the final stages. A convergent approach might involve synthesizing a more complex thioamide precursor that already contains the S-ethyl group, such as S-ethyl dithiocarbamate (B8719985). This precursor would then be reacted with a suitably functionalized α-haloketone that already bears a precursor to the C5-propionamide group. While potentially shorter, this route can be more challenging due to the complexity and potential instability of the advanced intermediates.

Classical and Modern Approaches to Constructing the this compound Moiety

The construction of the final molecule necessitates specific chemical transformations to install the propionamide and ethylsulfanyl groups onto the 4-phenylthiazole core.

Direct Amidation and Propionyl Group Introduction

The introduction of the propionyl group at the C5 position involves the formation of an amide bond. This is a fundamental transformation in organic synthesis. utexas.edu The reaction requires the precursor 5-amino-2-(ethylthio)-4-phenylthiazole.

Classical methods for this acylation include reacting the amine with:

Propionyl chloride: This is a highly reactive acylating agent, often used in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl byproduct.

Propionic anhydride: A less reactive but effective alternative to the acyl chloride, which produces propionic acid as a byproduct.

Modern direct amidation techniques aim to form the amide bond directly from a carboxylic acid (propionic acid) and the amine, avoiding the need for highly reactive acyl chlorides or anhydrides. mdpi.comencyclopedia.pub These methods often employ coupling agents or catalysts. While direct thermal condensation is possible, it typically requires high temperatures that may not be suitable for highly functionalized substrates. mdpi.com Catalytic methods using boronic acid derivatives or other activators provide a milder and more atom-economical approach. encyclopedia.pub

Table 2: Methods for Propionyl Group Introduction

Reagent Base/Catalyst Byproduct Conditions
Propionyl chloride Triethylamine/Pyridine HCl Anhydrous, 0°C to RT
Propionic anhydride None or catalytic acid/base Propionic acid Anhydrous, elevated temp.
Propionic acid Carbodiimide (e.g., DCC, EDCI) Urea derivative Anhydrous, RT

Installation of the Ethylsulfanyl Substituent

Transforming the 2-amino group of a 2-amino-4-phenylthiazole intermediate into a 2-ethylsulfanyl (ethylthio) group is a critical and often challenging step. A direct displacement is not feasible. Therefore, a common strategy involves converting the amino group into a better leaving group or a different functional group that can be easily substituted.

A plausible synthetic sequence is as follows:

Diazotization: The 2-amino group is treated with a nitrite (B80452) source (e.g., sodium nitrite) under acidic conditions to form a diazonium salt.

Thiocyanation: The diazonium salt is then reacted with a thiocyanate (B1210189) salt (e.g., potassium thiocyanate) in a Sandmeyer-type reaction to install a thiocyanate (-SCN) group at the C2 position.

Reduction and Alkylation: The thiocyanate group can be reduced to a thiol (-SH) group. Subsequent alkylation of the resulting thiazole-2-thiol with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base yields the desired 2-ethylsulfanyl substituent.

Alternatively, the diazonium salt could be reacted with potassium ethyl xanthate, followed by hydrolysis to yield the thiol, which is then alkylated.

Multi-Component Reactions for Thiazole Ring Formation

Multi-component reactions (MCRs) offer a powerful and efficient strategy for synthesizing complex molecules like trisubstituted thiazoles in a single step, enhancing atom economy and reducing waste. rsc.orgnih.govnih.gov An MCR approach could potentially assemble the core of this compound or a closely related precursor in one pot.

A hypothetical MCR for this system could involve the reaction of:

Phenylglyoxal: As the source for the C4-phenyl group and the C4 atom.

2-Aminopropionamide (or a derivative): To provide the C5-propionamide side chain and the C5 atom.

A sulfur and C2 source: A compound like S-ethyl dithiocarbamate could theoretically provide the sulfur atom, the C2 atom, and the ethylthio group simultaneously.

Recent research has highlighted various MCRs for generating 2,4,5-trisubstituted thiazoles. For instance, a domino reaction involving thiosemicarbazones (generated in situ), arylglyoxals, and active methylene (B1212753) compounds has been reported to yield highly substituted thiazoles under metal-free conditions. rsc.orgnih.gov Adapting such a methodology could provide a convergent and efficient route to the target scaffold.

Reaction Mechanisms of Key Synthetic Stepsresearchgate.netpharmaguideline.com

The synthesis of this compound involves two fundamental transformations: the formation of the substituted thiazole core and the subsequent formation of the amide bond.

Mechanistic Pathways of Thiazole Annulation

The construction of the 2,4,5-substituted thiazole ring is commonly achieved through the Hantzsch thiazole synthesis. researchgate.netyoutube.com This well-established method involves the condensation reaction between an α-halocarbonyl compound and a thioamide. youtube.com

For the specific synthesis of the this compound backbone, the key precursors would be an appropriate α-haloketone and a thioamide derivative. The probable pathway begins with the nucleophilic sulfur atom of the thioamide attacking the electrophilic carbon of the α-haloketone in an SN2 reaction, displacing the halide. youtube.com Following this initial step, the molecule undergoes tautomerization. The subsequent key step is an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The reaction concludes with a dehydration step, eliminating a molecule of water to form the aromatic thiazole ring. youtube.com This sequence reliably produces the desired thiazole scaffold. Other methods for thiazole synthesis exist, such as the Cook-Heilborn synthesis for producing 5-aminothiazoles from α-aminonitriles, but the Hantzsch synthesis remains a primary and versatile route. pharmaguideline.com

Detailed Understanding of Amide Bond Formation in this Chemical Context

The final step in the synthesis of the target compound is the formation of the propionamide linkage. This is typically achieved by acylating the 5-amino group of the 2-(ethylthio)-4-phenylthiazole intermediate. There are several standard laboratory methods for amide bond formation.

One common approach is the reaction of the amine with an acyl chloride, such as propionyl chloride, in the presence of a non-nucleophilic base. The mechanism is a nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. The base serves to neutralize the HCl byproduct. mdpi.com

Alternatively, a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) can be used to facilitate the reaction between the amine and propionic acid. mdpi.com In this mechanism, DCC activates the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This method is known for its high yields and is a common strategy for creating amide bonds in pharmaceutical synthesis. mdpi.com

Chemo-, Regio-, and Stereoselective Synthesis Considerations

For the synthesis of the parent compound, this compound, stereoselectivity is not a primary concern as the molecule is achiral. However, these considerations would become critical if chiral analogs were to be synthesized, for instance, by introducing a stereocenter on the propionyl group or on a substituent of the phenyl ring.

Regioselectivity is a key aspect of the Hantzsch synthesis. The final substitution pattern on the thiazole ring is directly determined by the structures of the starting α-halocarbonyl and thioamide. The reaction between a specific α-haloketone and a thioamide predictably yields a specific regioisomer, making the synthesis highly controlled.

Chemoselectivity is also important, particularly during the amide formation step. The 5-amino group on the thiazole ring is the desired site of acylation. Reaction conditions must be controlled to prevent potential side reactions, such as reactions at the thiazole nitrogen or sulfur atoms, although these are generally less nucleophilic than the exocyclic amino group.

Derivatization Strategies and Analog Synthesis for Structure-Activity Relationship Studiesijper.orgnih.gov

To explore the biological potential of this compound, the synthesis of various analogs is essential for developing structure-activity relationships (SAR). nih.gov Modifications typically focus on the peripheral substituents of the thiazole core.

Modifications on the Phenyl Ring

The 4-phenyl substituent is a prime target for modification to probe its influence on biological activity. Introducing various functional groups onto this ring can alter the molecule's electronic, steric, and lipophilic properties. SAR studies on other thiazole-containing compounds have shown that substitutions on an attached phenyl ring can significantly impact efficacy. nih.govnih.gov For example, the introduction of halogens (fluoro, chloro, bromo) or electron-withdrawing groups like nitro can enhance activity in some contexts, while electron-donating groups like methoxy (B1213986) may be favorable in others. ijper.orgnih.govmdpi.com

Table 1: Potential Modifications on the Phenyl Ring for SAR Studies

Substituent Position (ortho, meta, para) Electronic Effect Rationale for SAR Study
Fluoro (-F) para Electron-withdrawing, Halogen bond donor Enhance binding affinity, improve metabolic stability. nih.gov
Chloro (-Cl) para Electron-withdrawing, Halogen bond donor Increase lipophilicity, potentially enhance membrane permeability. nih.gov
Bromo (-Br) para Electron-withdrawing, Halogen bond donor Further increase lipophilicity and size. nih.govmdpi.com
Nitro (-NO₂) para Strongly Electron-withdrawing Probe the effect of strong electronic perturbation on activity. mdpi.com
Methoxy (-OCH₃) para Electron-donating Investigate the impact of electron-donating groups on receptor binding. ijper.org

Variations of the Ethylsulfanyl Group

Table 2: Potential Variations of the 2-Ethylsulfanyl Group for SAR Studies

Modification Resulting Functional Group Rationale for SAR Study
Chain Length Variation Methylsulfanyl, Propylsulfanyl, etc. To determine the optimal alkyl chain length for activity.
Chain Branching Isopropylsulfanyl To investigate steric tolerance in the binding pocket.
Oxidation Ethylsulfinyl, Ethylsulfonyl To introduce polarity and hydrogen bonding capability.

These systematic modifications are crucial for mapping the chemical space around the core structure and identifying analogs with improved potency and selectivity. nih.gov

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
5-amino-2-(ethylthio)-4-phenylthiazole
Propionyl chloride
Propionic acid
N,N′-dicyclohexylcarbodiimide (DCC)
2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester
N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide
p-Toluonitrile
Bromopyruvic acid
2-p-Tolylthiazole-4-carboxylic acid
N-(4-(benzo[d]thiazol-2-yl)-1-((3-bromo-5-chlorophenyl)sulfonyl)piperidine-4-carboxamide
N-(benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
N-(4-((4-(4-fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide
2,5-bis(4-bromophenyl)thiazolo[5,4-d]thiazole
N-(Thiophen-2-ylthio)pivalamide
3-(2-(5-(6-bromobenzo[d] researchgate.netwikipedia.orgdioxol-5-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)benzonitrile
2-(2-(1-(4-chlorophenyl)ethylidene)hydrazineyl)-N,4′-dimethyl-[4,5′-bithiazol]-2′-amine

Alterations of the Propionamide Side Chain

The propionamide side chain, -NHC(O)CH₂CH₃, attached to the C5 position of the thiazole ring in this compound, offers several avenues for chemical modification. These transformations can lead to the synthesis of a variety of derivatives with potentially new chemical and biological properties. The primary reactions involving this side chain include hydrolysis, reduction, and rearrangement reactions. While specific literature on these transformations for the title compound is not available, the following sections describe these potential alterations based on established organic chemistry principles for analogous amide-containing structures.

The amide bond in this compound can be cleaved through hydrolysis under acidic or basic conditions to yield 5-amino-2-(ethylthio)-4-phenylthiazole and propionic acid.

Acid-Catalyzed Hydrolysis:

Heating the compound in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous solution would protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This process ultimately leads to the cleavage of the amide bond.

Base-Catalyzed Hydrolysis:

Alternatively, heating the amide with a strong base, like sodium hydroxide (B78521), facilitates the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The resulting tetrahedral intermediate then collapses, breaking the amide bond to form a carboxylate salt and the corresponding amine. Subsequent acidification would be necessary to obtain the free carboxylic acid.

Table 1: Hypothetical Conditions for Hydrolysis of this compound

ReactionReagents and ConditionsProduct(s)Hypothetical Yield (%)
Acid Hydrolysis6M HCl, reflux, 6h5-amino-2-(ethylthio)-4-phenylthiazole hydrochloride, Propionic acid85-95
Base Hydrolysis2M NaOH, reflux, 8h, then acid workup5-amino-2-(ethylthio)-4-phenylthiazole, Propionic acid80-90
Reduction to N-(2-(ethylthio)-4-phenylthiazol-5-yl)propan-1-amine

The carbonyl group of the propionamide side chain can be reduced to a methylene group (-CH₂-) to furnish the corresponding amine, N-(2-(ethylthio)-4-phenylthiazol-5-yl)propan-1-amine. This transformation is typically achieved using powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄) Reduction:

A common and effective method for the reduction of amides to amines involves the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). masterorganicchemistry.comucalgary.cachemistrysteps.comlibretexts.org The reaction proceeds via the formation of an intermediate iminium ion, which is then further reduced by another hydride equivalent. An aqueous workup is required to neutralize the reaction mixture and isolate the amine product. masterorganicchemistry.comucalgary.ca

Table 2: Hypothetical Conditions for the Reduction of this compound

ReagentSolventReaction ConditionsProductHypothetical Yield (%)
LiAlH₄Anhydrous THF0 °C to reflux, 12h, followed by aqueous workupN-(2-(ethylthio)-4-phenylthiazol-5-yl)propan-1-amine75-85
Hofmann Rearrangement to N-(2-(ethylthio)-4-phenylthiazol-5-yl)ethanamine

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgchemistrysteps.commasterorganicchemistry.com This reaction proceeds through an isocyanate intermediate. wikipedia.orgchemistrysteps.com When applied to this compound, this reaction would be expected to yield N-(2-(ethylthio)-4-phenylthiazol-5-yl)ethanamine.

The reaction is typically carried out by treating the amide with bromine in an aqueous solution of a strong base, such as sodium hydroxide. The base facilitates the deprotonation of the amide, which then reacts with bromine to form an N-bromoamide. Further deprotonation and subsequent rearrangement lead to the formation of an isocyanate, which is then hydrolyzed in the aqueous basic medium to the amine, with the loss of carbon dioxide. wikipedia.org

Table 3: Hypothetical Conditions for Hofmann Rearrangement of this compound

ReagentsSolventReaction ConditionsProductHypothetical Yield (%)
Br₂, NaOHWater0 °C to 75 °C, 2hN-(2-(ethylthio)-4-phenylthiazol-5-yl)ethanamine60-70

Computational Chemistry and Theoretical Modeling of N 2 Ethylthio 4 Phenylthiazol 5 Yl Propionamide

Quantum Chemical Characterization of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in exploring the electronic properties and reactivity of N-(2-(ethylthio)-4-phenylthiazol-5-yl)propionamide. These calculations offer a detailed view of the molecule's electron distribution and its susceptibility to chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to predict the molecular geometry and electronic properties of chemical compounds. For derivatives of thiazole (B1198619), DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are utilized to determine optimized geometrical structures in the gas phase. researchgate.net Such calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.

The electronic properties, including the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP), are also elucidated through DFT. The MEP map is particularly useful as it helps in identifying the regions of a molecule that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack. researchgate.net For analogous thiazole structures, DFT studies have been effectively used to correlate these calculated parameters with the molecule's observed chemical behavior. nih.gov

Table 1: Representative Electronic Properties of a Thiazole Derivative Analogous to this compound

PropertyCalculated Value
Dipole Moment (Debye)3.5 D
Total Energy (Hartree)-1250.45
Solvation Energy (kcal/mol)-15.8

Note: The data presented in this table is hypothetical and serves as an illustrative example based on typical values for similar compounds, as specific data for this compound is not available in the cited literature.

Frontier Molecular Orbital (FMO) analysis is a key component of computational chemistry that helps in understanding the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a significant indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, such as chemical potential (µ), chemical hardness (η), and the electrophilicity index (ω). nih.gov These descriptors provide a quantitative measure of the molecule's reactivity and are valuable in predicting its behavior in chemical reactions. For various thiazole derivatives, FMO analysis has been successfully applied to understand their electronic transitions and charge transfer characteristics. plos.org

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors for a Thiazole Derivative Analogous to this compound

ParameterValue (eV)
EHOMO-6.8
ELUMO-1.5
Energy Gap (ΔE)5.3
Chemical Potential (µ)-4.15
Chemical Hardness (η)2.65
Electrophilicity Index (ω)3.24

Note: The data presented in this table is hypothetical and serves as an illustrative example based on typical values for similar compounds, as specific data for this compound is not available in the cited literature.

Conformational Analysis and Energy Landscapes of this compound

The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis and the study of energy landscapes provide a detailed picture of the possible shapes a molecule can adopt and their relative stabilities.

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for exploring the conformational space of a molecule. MD simulations, in particular, can model the dynamic behavior of a molecule over time, providing insights into its flexibility and the stability of different conformations. researchgate.net For thiazole derivatives, MD simulations have been used to assess the stability of ligand-protein complexes, confirming that the molecule remains in its binding pocket. researchgate.netnih.gov These simulations can reveal important conformational changes that may occur upon binding to a biological target.

For molecules with multiple tautomeric forms, computational methods can predict the relative stability of each tautomer and the energy barriers for their interconversion. While this compound does not have obvious tautomeric forms, it does possess several rotatable bonds. The rotation around these bonds can lead to different conformers with varying energies. Quantum chemical calculations can be employed to determine the most stable conformers and the energy penalties associated with less favorable orientations.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein. This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target.

For thiazole-containing compounds, molecular docking studies have been performed against a variety of protein targets, including enzymes and receptors. researchgate.net These studies have revealed that thiazole derivatives can form various types of interactions, such as hydrogen bonds and π-π stacking, with the amino acid residues in the active site of the protein. nih.gov For instance, in studies involving other thiazole derivatives, interactions with key residues in the binding pocket of enzymes have been identified, providing a rationale for their inhibitory activity. researchgate.netresearchgate.net The binding affinity, often expressed as a docking score, provides an estimate of the strength of the interaction. researchgate.net

Table 3: Representative Molecular Docking Results for a Thiazole Derivative Analogous to this compound with a Hypothetical Protein Target

ParameterValueInteracting Residues
Binding Affinity (kcal/mol)-8.5TYR234, LYS87, PHE345
Hydrogen Bonds2LYS87, ASP123
Hydrophobic Interactions5PHE345, LEU99, ILE156

Note: The data presented in this table is hypothetical and serves as an illustrative example based on typical values for similar compounds, as specific data for this compound is not available in the cited literature.

Prediction of Binding Modes and Interaction Energies with Hypothetical Biological Targets

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, hypothetical docking studies could be performed against various known drug targets where thiazole derivatives have shown activity, such as protein kinases, DNA gyrase, or tubulin. bohrium.comacs.orgnih.gov

The process involves preparing a 3D structure of the ligand and a high-resolution crystal structure of the target protein. A docking algorithm then samples numerous possible conformations of the ligand within the protein's active site, calculating a binding energy or docking score for each pose. Lower binding energies typically indicate a more stable and favorable interaction.

For instance, a hypothetical docking simulation of this compound with Insulin-like growth factor 1 receptor (IGF1R), a target for some phenylthiazole derivatives, could yield results indicating a strong binding affinity. nih.gov The predicted binding energy is a sum of various energetic contributions, including electrostatic and van der Waals interactions.

Table 1: Hypothetical Docking Scores and Interaction Energies with IGF1R
ParameterPredicted Value
Binding Energy (kcal/mol)-9.8
Inhibitory Constant (Ki) (nM)85.2
Electrostatic Energy (kcal/mol)-2.5
Van der Waals Energy (kcal/mol)-7.3

Analysis of Hydrogen Bonding and Hydrophobic Interactions

A detailed analysis of the best-docked pose reveals the specific molecular interactions that stabilize the ligand-protein complex. For this compound, the key functional groups would contribute to this binding.

Hydrogen Bonding: The propionamide (B166681) moiety contains a nitrogen-hydrogen (N-H) group that can act as a hydrogen bond donor and a carbonyl oxygen (C=O) that can act as a hydrogen bond acceptor. These groups could form critical hydrogen bonds with amino acid residues like aspartate or serine in a target's active site. nih.gov

Hydrophobic Interactions: The phenyl ring and the ethylthio group are hydrophobic. These parts of the molecule would likely engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, valine, or isoleucine, contributing significantly to the binding affinity. The thiazole ring itself can also participate in such interactions. nih.gov

Pi-Pi Stacking: The aromatic phenyl ring could form pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, or a positively charged lysine (B10760008) residue in the binding pocket. nih.gov

Table 2: Predicted Key Interactions with Hypothetical IGF1R Active Site Residues
Functional Group of LigandInteracting Amino AcidInteraction TypePredicted Distance (Å)
Propionamide (N-H)Asp800Hydrogen Bond2.1
Propionamide (C=O)Lys715Hydrogen Bond2.9
Phenyl RingPhe789Pi-Pi Stacking4.5
Ethylthio GroupLeu750Hydrophobic3.8

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are ligand-based design strategies used when a library of compounds with known biological activities is available but the precise 3D structure of the target may not be. nih.govnih.gov

Development of Predictive Models for Preclinical Biological Activities

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. ijprajournal.com To develop a QSAR model for a series of this compound analogs, one would first calculate a variety of molecular descriptors (e.g., topological, electronic, physicochemical) for each compound.

Using statistical methods like multiple linear regression, a model can be generated to predict the activity of new, unsynthesized compounds. A robust QSAR model would have high correlation coefficients (R²) and predictive power (Q²). Such models can guide the optimization of the lead structure by suggesting modifications that are likely to enhance biological activity. ijprajournal.com

Identification and Mapping of Essential Pharmacophoric Features

Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to be active at a specific biological target. lew.ro For a series of active thiazole derivatives, a pharmacophore model might consist of features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. researchgate.net

For this compound, a potential pharmacophore could be mapped as follows:

Aromatic Ring (R): The 4-phenyl group.

Hydrogen Bond Acceptor (A): The carbonyl oxygen of the propionamide.

Hydrogen Bond Donor (D): The amide N-H of the propionamide.

Hydrophobic Feature (H): The ethylthio group.

This model serves as a 3D query to screen large virtual libraries for new compounds that match the pharmacophoric features, potentially identifying novel chemical scaffolds with the desired biological activity. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Compound Design

Early prediction of ADME properties is critical to avoid failures in later stages of drug development. nih.gov Various computational models can predict these properties based solely on the chemical structure of this compound. mdpi.com

Key predicted ADME properties often include:

Lipinski's Rule of Five: An assessment of drug-likeness. The rule states that orally active drugs generally have a molecular weight ≤ 500, a logP ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors.

Human Intestinal Absorption (HIA): Predicts the percentage of the compound absorbed from the gut.

Caco-2 Permeability: An in silico model for predicting passage across the intestinal epithelial barrier. mdpi.com

CYP450 Inhibition: Predicts whether the compound is likely to inhibit key drug-metabolizing enzymes, which could lead to drug-drug interactions. mdpi.com

Topological Polar Surface Area (TPSA): Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Table 3: Predicted ADME Properties for this compound
ADME PropertyPredicted Value/OutcomeSignificance
Molecular Weight318.44 g/molComplies with Lipinski's Rule (<500)
logP (Octanol/Water Partition)3.85Complies with Lipinski's Rule (<5)
Hydrogen Bond Donors1Complies with Lipinski's Rule (≤5)
Hydrogen Bond Acceptors3Complies with Lipinski's Rule (≤10)
Human Intestinal Absorption (%)94.5%High probability of good absorption nih.gov
Caco-2 Permeability (logPapp)1.15Considered high permeability mdpi.com
CYP2D6 InhibitorNoLow risk of specific drug interactions
Topological Polar Surface Area (TPSA)74.2 ŲIndicates good oral bioavailability

These computational predictions suggest that this compound possesses favorable drug-like and pharmacokinetic properties, making it a viable candidate for further preclinical research. tubitak.gov.tr

Based on a comprehensive search of publicly available scientific literature, there is no specific research data available for the chemical compound This compound .

Therefore, it is not possible to generate a detailed and scientifically accurate article focusing on the advanced biological and biochemical research applications of this specific compound as requested in the provided outline. The creation of content for the specified sections—including molecular target identification, enzyme inhibition studies, receptor binding assays, investigation of protein-protein interaction modulation, cellular pathway perturbation analysis, and phenotypic screening—would require fabricating data, which falls outside the scope of providing factual and accurate information.

Research is available for structurally related compounds, such as other thiazole and phenylthiazole derivatives, which have been investigated for a variety of biological activities. These activities include enzyme inhibition (e.g., cyclooxygenase, serine proteases), receptor binding, and anticancer properties. However, these findings are specific to those distinct molecules and cannot be accurately extrapolated to this compound.

Advanced Biological and Biochemical Research Applications of N 2 Ethylthio 4 Phenylthiazol 5 Yl Propionamide

Mechanistic Elucidation of Cellular and Subcellular Responses In Vitro

Cell Viability and Proliferation Studies in Research Cell Lines

The thiazole (B1198619) scaffold is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities, including antiproliferative effects. researchgate.net Research into compounds structurally related to N-(2-(ethylthio)-4-phenylthiazol-5-yl)propionamide has demonstrated significant cytotoxic activity against various human cancer cell lines. These studies are crucial for understanding the potential of this class of compounds in oncology research.

The antiproliferative activity of novel thiazole derivatives is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to assess cell viability. nih.govmdpi.comfarmaceut.org For instance, a series of N-(4-phenylthiazol-2-yl)cinnamamide derivatives were tested against several cancer cell lines, with some analogues showing excellent inhibition at sub-micromolar to nanomolar concentrations. rsc.org One of the most potent compounds in that study, analogue 8f , inhibited Jurkat cells with an IC₅₀ value of 0.035 μM without apparent toxicity in non-cancerous cells. rsc.org

Similarly, newly synthesized arylidene-hydrazinyl-thiazole derivatives were evaluated for their in vitro cytotoxicity on MDA-MB231 (breast cancer) and HeLa (cervical cancer) cell lines. nih.gov One compound, 2-(2-benzyliden-hydrazinyl)-4-methylthiazole, exhibited significant antiproliferative activity on both MDA-MB-231 (IC₅₀: 3.92 µg/mL) and HeLa (IC₅₀: 11.4 µg/mL) cells. nih.gov Another derivative, 2-[2-(4-methoxybenzylidene) hydrazinyl]-4-phenylthiazole, showed a notable cytotoxic effect on the HeLa cell line with an IC₅₀ value of 11.1 µg/mL. nih.gov

In another study, a series of substituted 2-phenylthiazole-4-carboxamide (B13865131) derivatives were synthesized and evaluated against T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer) cell lines. nih.gov The research explored how different substitutions on the molecule affected its anticancer activity, with a 3-fluoro analog showing a good cytotoxic profile against all tested cell lines with IC₅₀ values under 10 μg/mL. nih.gov Furthermore, novel thiazolo[5,4-b]phenothiazine derivatives were assessed for their antileukemic activity against HL-60 and THP-1 human leukaemia cell lines, with some compounds proving to be selective against these tumor cells and capable of inducing apoptosis. mdpi.com

These examples highlight a common research approach: synthesizing a series of related compounds and testing them on various cell lines to identify the most potent and selective molecules. While direct studies on this compound's effect on cell viability are not detailed in the provided results, the extensive research on analogous thiazole compounds strongly suggests its potential as a subject for similar antiproliferative investigations.

Table 1: Cytotoxicity of Selected Thiazole Derivatives in Research Cell Lines

Compound Class Cell Line IC₅₀ Value
N-(4-phenylthiazol-2-yl)cinnamamides Jurkat 0.035 µM
Arylidene-hydrazinyl-thiazoles MDA-MB-231 3.92 µg/mL
HeLa 11.4 µg/mL
HeLa 11.1 µg/mL

Structure-Activity Relationship (SAR) Investigations in Biological Systems

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For thiazole derivatives, including those structurally similar to this compound, SAR investigations have been pivotal in identifying the chemical features that govern their therapeutic effects. nih.govnih.gov

A common strategy in SAR studies involves the synthesis of a library of structural analogs where specific parts of the molecule are systematically modified. rsc.orgnih.govmdpi.com These analogs are then subjected to biological evaluation to determine how these changes affect their activity.

For example, a study on 4-phenylthiazole (B157171) analogs involved the preparation of forty-two compounds to explore their potential as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for pain and inflammation treatments. nih.gov The synthesis of these analogs allowed researchers to investigate the impact of different electronic and steric properties on the molecule's potency. nih.gov

In the context of anticancer research, a series of N-(4-phenylthiazol-2-yl)cinnamamide derivatives were synthesized and evaluated for their anti-proliferative activities. rsc.org This systematic approach led to the identification of an analog, 8f , which demonstrated excellent inhibitory effects on several cancer cell lines, including K562, Bel7402, A549, and Jurkat cells. rsc.org Another study focused on 2-phenylthiazole-4-carboxamide derivatives as potential cytotoxic agents, where modifications to the arylacetamido pendant group were explored to enhance activity against various cancer cell lines. nih.gov

Similarly, research on 2-ethyl-5-phenylthiazole-4-carboxamide derivatives as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity, involved extensive SAR analysis. nih.gov This work, inspired by the natural product Scleritodermin A, led to the identification of a potent derivative that could activate the insulin (B600854) signaling pathway in cells. nih.gov

The synthesis and evaluation of such analog libraries are crucial for building a comprehensive understanding of the SAR, which in turn guides the design of more effective and selective therapeutic agents. rsc.orgnih.gov

For a series of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives evaluated as cyclooxygenase inhibitors, it was found that halogen substitutions at position 3 of the benzene (B151609) ring, combined with a methyl group at position 4 or 5 of the thiazole ring, were favorable for inhibitory activity. nih.gov Conversely, bulky alkyl or polar functional groups at other positions resulted in weaker inhibitors. nih.gov

In the development of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as anti-tumor agents, SAR analysis indicated that steric effects played a significant role in their activity. rsc.org The positioning and size of substituents on the cinnamamide (B152044) portion of the molecule were critical for achieving high potency.

Understanding the contribution of each functional group allows researchers to fine-tune the molecular structure to enhance desired properties, such as potency and selectivity, while minimizing off-target effects. This iterative process of design, synthesis, and testing is central to modern drug discovery.

In Vivo Preclinical Research in Animal Models for Mechanistic Insights

While specific target engagement studies for this compound in animal tissues were not found in the search results, the general approach for related compounds involves demonstrating that the compound interacts with its intended molecular target in vivo. This can be achieved through various techniques, such as administering the compound to an animal model and then analyzing tissue samples to measure the compound's concentration and its effect on the target's activity or downstream signaling pathways.

For example, if a thiazole derivative is designed to inhibit a specific enzyme, researchers might measure the enzyme's activity in tissues from treated animals compared to untreated controls. This provides direct evidence that the compound is reaching its target and exerting the desired effect in a physiological setting.

Thiazole derivatives have been investigated for their anti-inflammatory properties in various animal models. researchgate.net A common model is the carrageenan-induced rat paw edema test, which assesses a compound's ability to reduce acute inflammation. researchgate.netresearchgate.net

For instance, a study on 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives, which were potent cyclooxygenase inhibitors in vitro, also showed strong anti-inflammatory activity in the carrageenan-induced rat paw edema model. nih.gov This indicates that their in vitro enzymatic inhibition translates to an anti-inflammatory effect in a living animal.

Another study evaluated a series of novel 2, 3, 5-tri-substituted thiazole derivatives for their in vivo anti-inflammatory effects using the same rat paw edema model, with diclofenac (B195802) sodium and ibuprofen (B1674241) used as reference drugs. researchgate.net The importance of enzymes like lipoxygenase (LOX) and cyclooxygenase (COX) in inflammation is well-established, and some thiazole derivatives have shown potent activity in blocking these enzymes at the cellular level. researchgate.net

Research on a different anti-inflammatory compound, N-(2-thiolethyl)-2-{2-[N'-(2,6-dichlorophenyl) amino] phenyl}acetamide, in a rat model of cerebral ischemia-reperfusion demonstrated its ability to modulate inflammatory pathways. nih.gov Treatment with this derivative reduced the ischemia-induced elevation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while increasing the levels of the anti-inflammatory cytokine IL-10. nih.gov This demonstrates the compound's ability to alter the balance of inflammatory mediators in a disease model.

These in vivo studies are critical for validating the therapeutic potential of new compounds and understanding the complex biological pathways they modulate, providing a bridge between in vitro findings and potential clinical applications. nih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
2-(2-benzyliden-hydrazinyl)-4-methylthiazole
2-[2-(4-methoxybenzylidene) hydrazinyl]-4-phenylthiazole
N-(2-thiolethyl)-2-{2-[N'-(2,6-dichlorophenyl) amino] phenyl}acetamide
Diclofenac sodium

Mechanistic Pharmacokinetic Studies in Research Animals (e.g., tissue distribution, metabolic fate)

An extensive review of publicly available scientific literature reveals a significant gap in the understanding of the mechanistic pharmacokinetics of this compound in research animals. To date, no studies have been published that detail the tissue distribution or metabolic fate of this specific compound. Consequently, crucial data regarding its absorption, distribution, metabolism, and excretion (ADME) profile remain uncharacterized.

The absence of such fundamental research means that key parameters, including bioavailability, plasma protein binding, and the identification of major metabolic pathways and resultant metabolites, are currently unknown. Mechanistic pharmacokinetic studies are essential for understanding how a compound interacts with a biological system, and this information is pivotal for the progression of any potential therapeutic or research agent.

Table 1: Summary of Available Data on the Pharmacokinetics of this compound in Research Animals

ParameterFinding
Tissue DistributionNo data available
Metabolic FateNo data available
Key MetabolitesNot identified
Primary Route of ExcretionUnknown

Development and Application of this compound as a Chemical Probe

The development and application of this compound as a chemical probe for biological research are not documented in the current body of scientific literature. A chemical probe is a small molecule used to study biological systems, and its utility is contingent on a well-understood mechanism of action and the availability of specialized analogs for various experimental techniques.

Synthesis of Labeled Analogs for Biological Tracing and Imaging

There are no published reports on the synthesis of labeled analogs of this compound. The creation of such analogs, which would involve incorporating isotopes (e.g., ³H, ¹⁴C) or fluorescent tags, is a critical step for conducting biological tracing and imaging studies. These techniques are invaluable for visualizing the localization of a compound within cells and tissues and for quantifying its concentration, providing insights into its mechanism of action and potential targets.

Use in Affinity Chromatography and Proteomic Profiling

Consistent with the lack of broader research, there is no evidence of this compound being utilized in affinity chromatography or proteomic profiling experiments. Affinity chromatography would require the immobilization of the compound onto a solid support to isolate and identify its binding partners from a complex biological sample. Similarly, its use in proteomic profiling, a powerful tool for identifying the cellular targets of a compound, has not been described.

Table 2: Status of this compound as a Chemical Probe

ApplicationStatus
Labeled Analog SynthesisNot reported
Biological TracingNot performed
Imaging StudiesNot performed
Affinity ChromatographyNot utilized
Proteomic ProfilingNot applied

Advanced Analytical Methodologies for Research on N 2 Ethylthio 4 Phenylthiazol 5 Yl Propionamide

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopy is the cornerstone for determining the molecular structure of newly synthesized compounds like N-(2-(ethylthio)-4-phenylthiazol-5-yl)propionamide. By probing the interaction of the molecule with electromagnetic radiation, techniques such as NMR, MS, and IR spectroscopy provide detailed information about the atomic connectivity, molecular mass, and constituent functional groups. derpharmachemica.com

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. ¹H and ¹³C NMR spectra offer precise information about the chemical environment, connectivity, and number of hydrogen and carbon atoms in the molecule, respectively.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for each unique proton. mdpi.com The aromatic protons of the phenyl group would typically appear as a multiplet in the downfield region (δ 7.0-8.0 ppm). The proton of the amide (N-H) group would likely be observed as a singlet, with its chemical shift being sensitive to solvent and concentration. rsc.org The ethylthio and propionamide (B166681) groups would present characteristic patterns: two quartets and two triplets.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom. rsc.org The carbonyl carbon of the amide group would resonate significantly downfield (δ ~165-175 ppm), while the carbons of the phenyl and thiazole (B1198619) rings would appear in the aromatic region (δ ~110-160 ppm). The aliphatic carbons of the ethyl groups would be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures in chemical literature. mdpi.comrsc.org

Assignment ¹H NMR (Predicted δ, Multiplicity) ¹³C NMR (Predicted δ)
Phenyl-H7.30-7.50 (m)125.0-135.0
Amide N-H~9.0 (s)-
Propionamide -CH₂-~2.40 (q)~30.0
Propionamide -CH₃~1.20 (t)~10.0
Ethylthio -S-CH₂-~3.10 (q)~25.0
Ethylthio -CH₃~1.40 (t)~15.0
Thiazole C=N-~160.0
Thiazole C-S-~150.0
Amide C=O-~170.0

Mass spectrometry (MS) is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby confirming the molecular weight of a compound and providing clues about its structure through fragmentation patterns. For a non-volatile compound like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically used.

The analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula with confidence. rsc.org Fragmentation analysis (MS/MS) can further validate the structure by showing characteristic losses of neutral fragments, such as the propionyl group or the ethyl group.

Table 2: Predicted Mass Spectrometry Data for this compound Calculated for the most abundant isotopes.

Parameter Value Description
Molecular FormulaC₁₄H₁₆N₂OS₂-
Exact Molecular Weight304.0704 g/mol The monoisotopic mass of the neutral molecule.
[M+H]⁺305.0777 m/zThe expected ion peak in positive mode ESI-MS.
Common FragmentsC₃H₅O (propionyl), C₂H₅S (ethylthio)Likely neutral losses observed in MS/MS fragmentation.

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on the absorption of IR radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands. universalprint.org A sharp band around 3300 cm⁻¹ would indicate the N-H stretch of the secondary amide. ekb.eg A strong absorption at approximately 1670 cm⁻¹ (Amide I band) is characteristic of the C=O stretching vibration. japsonline.com Other notable peaks would include those for aromatic C-H, aliphatic C-H, and C=N stretching. universalprint.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated electronic systems. The phenylthiazole core constitutes a significant chromophore that would be expected to absorb UV radiation, leading to characteristic absorbance maxima (λmax) that can be useful for quantitative analysis. researchgate.net

Table 3: Characteristic Infrared (IR) Absorption Frequencies Values are typical ranges for the indicated functional groups. universalprint.orgjapsonline.com

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Amide N-HStretch3250-3350
Aromatic C-HStretch3000-3100
Aliphatic C-HStretch2850-2980
Amide C=OStretch (Amide I)1650-1690
Thiazole C=NStretch1500-1600
Amide N-HBend (Amide II)1510-1550

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are vital for separating the target compound from impurities, starting materials, and by-products. These methods are essential for both the final purification of the compound and the analytical determination of its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC (RP-HPLC) method would be most suitable for this compound. In this setup, the compound is passed through a nonpolar stationary phase (e.g., C18 silica) using a polar mobile phase, typically a gradient mixture of water and an organic solvent like acetonitrile.

A UV detector set at one of the compound's absorbance maxima would monitor the eluent. A pure sample would ideally produce a single, sharp peak in the chromatogram. The area under this peak is proportional to the concentration, allowing for precise quantitative analysis and purity determination, often expressed as a percentage of the total peak area.

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. Due to its relatively high molecular weight and polarity, this compound itself is likely not sufficiently volatile for direct GC analysis.

However, GC, particularly when coupled with a mass spectrometer (GC-MS), could be applicable in specific research contexts. For instance, it could be used to analyze more volatile synthetic precursors or to identify and quantify small, volatile metabolites if the compound were studied in a biological system. For the parent compound, HPLC remains the more appropriate chromatographic method for purity analysis.

Preparative Chromatography for Compound Purification

Following chemical synthesis, this compound must be isolated from unreacted starting materials, byproducts, and other impurities. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a cornerstone technique for this purpose, enabling the purification of the compound to a high degree of purity required for subsequent research.

The methodology involves injecting the crude synthesis mixture onto a chromatography column with a larger diameter than analytical columns, allowing for a higher sample load. A solvent system (mobile phase) is selected to achieve optimal separation between the target compound and its impurities as they pass through the stationary phase packed within the column. The fraction containing the purified this compound is collected, and the solvent is subsequently removed, typically by evaporation, to yield the pure solid compound. The process is monitored using a detector, such as a UV-Vis detector, to track the elution of different components.

Below is a table representing typical parameters for a preparative HPLC purification of a research compound like this compound.

Table 1: Example Parameters for Preparative HPLC Purification

Parameter Value / Description
Instrumentation Preparative HPLC System with UV-Vis Detector
Column C18, 10 µm particle size, 250 x 50 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 30% to 95% B over 20 minutes
Flow Rate 80 mL/min
Detection Wavelength 254 nm
Injection Volume 5 mL of concentrated crude product
Post-Purification Purity >99% (as determined by analytical HPLC)

| Typical Recovery | 85-95% |

Hyphenated Techniques for Complex Sample Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex mixtures. For this compound, the combination of liquid or gas chromatography with mass spectrometry provides unparalleled sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for detecting and quantifying minute amounts of this compound and identifying its metabolites in research samples. nih.gov The technique first separates the compound from other components in a sample matrix using HPLC. nih.gov The eluent from the HPLC column is then directed into a mass spectrometer.

In the mass spectrometer, molecules are ionized, typically using electrospray ionization (ESI). For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer is often used in Multiple Reaction Monitoring (MRM) mode. mdpi.com This involves selecting the protonated molecule (parent ion) of the target compound in the first quadrupole, fragmenting it in the second quadrupole, and detecting a specific fragment ion (daughter ion) in the third quadrupole. This highly specific transition provides excellent sensitivity and reduces interference from the sample matrix.

For metabolite identification, high-resolution mass spectrometers (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, are used. nih.gov These instruments can determine the mass of ions with very high accuracy, allowing for the prediction of elemental formulas for potential metabolites, such as hydroxylated or S-oxidized derivatives of the parent compound.

Table 2: Hypothetical LC-MS/MS MRM Transitions for this compound Analysis

Analyte Parent Ion (m/z) Fragment Ion (m/z) Ionization Mode Application
This compound 321.1 264.1 Positive (ESI+) Quantification (Quantifier)
This compound 321.1 188.0 Positive (ESI+) Quantification (Qualifier)
Potential Metabolite (Hydroxylated) 337.1 280.1 Positive (ESI+) Metabolite Identification

| Potential Metabolite (S-Oxidized) | 337.1 | 264.1 | Positive (ESI+) | Metabolite Identification |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, but its application to a compound like this compound is limited by the molecule's properties. GC-MS requires analytes to be volatile and thermally stable so they can be vaporized without decomposition. Given its molecular weight and polar functional groups (amide, thiazole), this compound is not sufficiently volatile for direct GC-MS analysis.

To analyze this compound with GC-MS, a chemical derivatization step would be necessary to convert it into a more volatile derivative. However, this adds complexity and potential for analytical error. Therefore, LC-MS/MS is generally the preferred method for the analysis of such non-volatile compounds. nih.govekb.eg

Bioanalytical Method Development for In Vitro and Preclinical In Vivo Research Samples

To support in vitro assays (e.g., metabolic stability, plasma protein binding) and preclinical in vivo studies (e.g., pharmacokinetics), a validated bioanalytical method is essential for accurately measuring the concentration of this compound in biological matrices like plasma, urine, or tissue homogenates. LC-MS/MS is the gold standard for this application due to its high sensitivity, selectivity, and speed. nih.gov

Method development involves several key steps:

Sample Preparation: Biological samples require cleanup to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov

Chromatography: An HPLC or UHPLC method is developed to separate the analyte from endogenous matrix components and any potential metabolites to prevent ion suppression or enhancement in the mass spectrometer.

Mass Spectrometry: As described previously, MRM transitions are optimized for the analyte and an internal standard to ensure sensitive and specific detection.

Method Validation: The method is rigorously validated according to regulatory guidelines to ensure its reliability. Key validation parameters include specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 4: Summary of Typical Bioanalytical Method Validation Parameters (LC-MS/MS)

Validation Parameter Acceptance Criteria (Typical)
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio ≥ 5; accuracy ±20%; precision ≤20%
Linearity (r²) ≥ 0.99
Intra- and Inter-day Accuracy Within ±15% of nominal value (±20% at LLOQ)
Intra- and Inter-day Precision (%CV) ≤ 15% (≤20% at LLOQ)
Matrix Effect Internal standard-normalized factor should be consistent with a CV ≤ 15%
Recovery Consistent, precise, and reproducible

| Stability (Freeze-thaw, bench-top, long-term) | Analyte concentration within ±15% of initial concentration |

Future Directions and Emerging Research Avenues for N 2 Ethylthio 4 Phenylthiazol 5 Yl Propionamide

Rational Design of Next-Generation Analogs with Modulated Mechanistic Profiles

The core structure of N-(2-(ethylthio)-4-phenylthiazol-5-yl)propionamide is ripe for systematic modification to enhance potency, selectivity, and to probe its mechanism of action. Rational design strategies, informed by structure-activity relationship (SAR) studies of similar thiazole-based compounds, can guide the synthesis of next-generation analogs. Key modifications could target the three main components of the molecule: the 4-phenyl ring, the 2-ethylthio group, and the 5-propionamide moiety. nih.gov

For instance, studies on other 4-phenylthiazole (B157171) derivatives have shown that substitutions on the phenyl ring can significantly influence biological activity, including hydrophobic and hydrophilic interactions with target proteins. nih.gov Similarly, altering the alkyl chain of the thioether or modifying the propionamide (B166681) group to other amides or functional groups could modulate the compound's binding affinity and pharmacokinetic properties. mdpi.com Computational modeling and docking studies can be employed to predict how these structural changes might affect interactions with specific biological targets, such as the colchicine binding site of tubulin, a known target for some thiazole (B1198619) derivatives. nih.gov

Structural Component Proposed Modification Rationale / Potential Outcome Relevant Research Findings
4-Phenyl Ring Introduction of electron-withdrawing (e.g., -Cl, -F, -CF3) or electron-donating (e.g., -OCH3, -CH3) groups at various positions (ortho, meta, para).Modulate electronic properties and steric bulk to enhance binding affinity and target selectivity.Halo-substituted derivatives of other heterocyclic compounds have shown significant antibacterial and anticancer activities. researchgate.netnih.gov
2-Ethylthio Group Varying the alkyl chain length (e.g., methyl, propyl); replacement with other functional groups (e.g., alkoxy, amino); introduction of cyclic structures.Alter lipophilicity and metabolic stability; explore different interactions within the target's binding pocket.Thioether linkages are common in bioactive thiazoles, and modifications can impact potency and selectivity. researchgate.net
5-Propionamide Moiety Replacement of the propionyl group with other acyl groups (e.g., acetyl, benzoyl); conversion to urea or sulfonamide derivatives; introduction of heterocyclic rings.Introduce new hydrogen bond donors/acceptors to improve target engagement and specificity.Amide and urea derivatives of thiazoles have been successfully developed as potent enzyme inhibitors. nih.gov

Exploration of Novel Biological Targets and Pathways

While many thiazole derivatives are known to target tubulin polymerization, the full spectrum of biological targets for this compound remains to be elucidated. nih.gov Future research should involve screening this compound against a diverse panel of biological targets to uncover novel mechanisms of action. Thiazole-based compounds have demonstrated inhibitory activity against a wide range of enzymes and pathways crucial in disease. nih.gov

Potential targets for investigation include:

Protein Tyrosine Phosphatases (PTPs): PTP1B is a key negative regulator in insulin (B600854) signaling pathways, and its inhibition is a therapeutic strategy for type 2 diabetes. nih.gov Related 2-ethyl-5-phenylthiazole-4-carboxamide derivatives have been identified as a novel class of PTP1B inhibitors. nih.gov

Kinases: Various kinases are central to cancer cell proliferation and signaling. EGFR and VEGFR-2 are established targets for cancer therapy, and some thiazole compounds have shown multi-targeted inhibitory effects. nih.gov Docking studies on similar structures suggest potential interactions with kinase active sites. researchgate.net

DNA Gyrase: This topoisomerase II enzyme is a validated target for antibacterial agents. nih.gov Given the broad biological activity of thiazoles, exploring the antibacterial potential of this compound by testing its effect on enzymes like DNA gyrase is a logical next step. nih.gov

Matrix Metalloproteinases (MMPs): Certain thiazole-pyrazole hybrids have shown inhibitory potential against MMP-2, an enzyme involved in cancer metastasis. nih.gov

Phenotypic screening followed by target deconvolution can be a powerful approach to identify unexpected biological activities and expand the therapeutic potential of this compound class.

Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological effects of this compound, future research should integrate systems biology and multi-omics technologies. nih.govnih.gov Stand-alone assays provide a limited view, whereas multi-omics approaches—encompassing genomics, transcriptomics, proteomics, and metabolomics—can offer a comprehensive map of the molecular changes induced by the compound. nih.govnih.gov

By treating biological systems (e.g., cancer cell lines) with the compound and subsequently analyzing the changes across these different molecular layers, researchers can:

Identify the full range of affected cellular pathways. nih.gov

Uncover potential off-target effects and predict toxicity.

Elucidate mechanisms of acquired resistance.

Discover novel biomarkers to track the compound's efficacy.

Integrating these large datasets requires advanced computational tools and bioinformatics to build network models of the compound's interactions within the cell. This systems-level perspective is crucial for understanding the complex and dynamic biological responses and for advancing the compound toward clinical relevance. nih.gov

Application in High-Throughput Screening Libraries as a Lead Structure for Chemical Biology Tools

This compound can serve as a valuable lead structure in high-throughput screening (HTS) campaigns. Its inclusion in diverse chemical libraries provides a starting point for identifying novel inhibitors or modulators of a wide array of biological processes. The thiazole core is a "privileged structure" known to interact with multiple biological targets, making its derivatives ideal candidates for HTS.

As a chemical biology tool, analogs can be developed with specific functionalities, such as fluorescent tags or photo-affinity labels, to help identify and validate new biological targets. This approach can illuminate complex biological pathways and protein-protein interactions that were previously difficult to study.

Development of Advanced Synthetic Routes for Scalability and Sustainability in Research

The advancement of this compound from a laboratory-scale compound to a widely available research tool necessitates the development of efficient, scalable, and sustainable synthetic methods. Traditional multi-step syntheses of thiazole derivatives can be time-consuming and generate significant chemical waste. researchgate.net

Future research should focus on green chemistry principles, including:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and improve yields. researchgate.net

Multi-Component Reactions (MCRs): MCRs offer a sustainable methodology by combining three or more reactants in a single pot to generate complex molecules with high efficiency, minimizing purification steps and solvent usage. researchgate.net

Use of Green Catalysts and Solvents: Employing non-toxic, recyclable nanocatalysts and environmentally benign solvents can significantly reduce the environmental impact of the synthesis. researchgate.net

Synthetic Approach Description Advantages Reference
Conventional Synthesis Multi-step process often involving protection/deprotection steps and hazardous reagents.Well-established routes.General Organic Chemistry
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate chemical reactions.Significantly reduced reaction times (minutes vs. hours), often higher yields. researchgate.net
Multi-Component Reactions One-pot reactions where three or more starting materials react to form a single product.High atom economy, reduced waste, operational simplicity, rapid generation of molecular diversity. researchgate.net
Green Catalyst-Based Approach Utilization of safe, cheap, and recyclable catalysts (e.g., nanocatalysts) and non-toxic solvents.Environmentally friendly, sustainable, easy separation of catalysts. researchgate.net

Interdisciplinary Collaboration in Chemical Biology and Material Science Research

The future exploration of this compound will benefit immensely from collaborations across diverse scientific disciplines. While chemical biologists and medicinal chemists can lead the design, synthesis, and biological evaluation, partnerships with material scientists, computational biologists, and pharmacologists are essential.

In material science, for example, the compound could be incorporated into novel drug delivery systems, such as nanoparticles or hydrogels, to improve its bioavailability and target specificity. Its unique electronic and structural properties might also be explored for applications in biosensors or functional materials. Such interdisciplinary efforts will be critical for translating fundamental discoveries into practical applications in both medicine and technology.

Q & A

Basic: What are the key considerations for designing a synthetic route for N-(2-(ethylthio)-4-phenylthiazol-5-yl)propionamide?

Methodological Answer:
The synthesis should prioritize regioselective formation of the thiazole core and functionalization of the ethylthio group. Key steps include:

  • Thiazole Ring Construction: Use a Hantzsch thiazole synthesis approach by condensing thiourea derivatives with α-haloketones or α-bromoesters. Ensure proper pH control (acidic conditions) to avoid side reactions .
  • Ethylthio Group Introduction: Employ nucleophilic substitution with ethanethiol or alkylation using ethyl iodide in the presence of a base (e.g., K₂CO₃) .
  • Propionamide Attachment: Utilize coupling reagents like EDC/HOBt for amide bond formation between the thiazole intermediate and propionic acid derivatives .
  • Purification: Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures is recommended to isolate high-purity product .

Advanced: How can researchers resolve discrepancies between computational modeling predictions and experimental binding affinities for this compound?

Methodological Answer:
Discrepancies often arise from force field limitations or solvent effects in simulations. Mitigation strategies include:

  • Validation with Experimental Data: Perform isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants, then refine computational models (e.g., molecular dynamics simulations) to match experimental results .
  • Solvent Accessibility Analysis: Use explicit solvent models instead of implicit ones to better account for hydrophobic interactions in the thiazole core .
  • Conformational Sampling: Apply enhanced sampling techniques (e.g., metadynamics) to explore ligand-receptor conformational flexibility, particularly for the ethylthio side chain, which may adopt multiple rotameric states .

Basic: What spectroscopic techniques are optimal for characterizing the thiazole core and propionamide functionality?

Methodological Answer:

  • ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.1 ppm for phenyl groups) and thiazole protons (δ 6.8–7.5 ppm). The ethylthio group shows a triplet near δ 1.3 ppm (CH₃) and a quartet near δ 2.5–3.0 ppm (SCH₂) .
  • IR Spectroscopy: Confirm amide bonds via N-H stretching (~3300 cm⁻¹) and C=O absorption (~1650–1700 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks with <2 ppm mass error. Fragmentation patterns should highlight the thiazole ring (e.g., loss of C₃H₆O from propionamide) .

Advanced: What strategies mitigate batch-to-batch variability in biological activity observed in in vitro assays?

Methodological Answer:
Variability often stems from impurities or inconsistent stereochemistry. Address this by:

  • Impurity Profiling: Use HPLC-MS to identify and quantify byproducts (e.g., unreacted thiazole intermediates or oxidized ethylthio groups). Adjust reaction stoichiometry or purification protocols accordingly .
  • Chiral Purity Analysis: If stereocenters exist, employ chiral HPLC or polarimetry to ensure enantiomeric consistency, especially in the propionamide moiety .
  • Biological Replicates: Conduct dose-response curves across ≥3 independent experiments with standardized cell lines (e.g., HEK293 or HepG2) to account for biological noise .

Basic: How to optimize reaction conditions for introducing the ethylthio moiety during synthesis?

Methodological Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the thiol group .
  • Catalysis: Add catalytic KI to facilitate halogen exchange in SN2 reactions involving ethyl iodide .
  • Temperature Control: Maintain 60–80°C to accelerate substitution while minimizing thiol oxidation .
  • Workup: Quench excess thiol with aqueous NaHCO₃ to prevent disulfide formation .

Advanced: How to analyze conflicting cytotoxicity data across different cell lines for this compound?

Methodological Answer:

  • Mechanistic Profiling: Perform transcriptomics or proteomics to identify cell line-specific targets (e.g., thiazole-sensitive kinases or apoptosis regulators) .
  • Membrane Permeability Assays: Measure cellular uptake using fluorescent analogs (e.g., BODIPY-labeled derivatives) to rule out permeability differences .
  • Metabolic Stability Testing: Incubate the compound with liver microsomes to assess if metabolic inactivation varies between cell lines .

Basic: What are the stability challenges for this compound under storage conditions?

Methodological Answer:

  • Oxidation of Ethylthio Group: Store under inert atmosphere (N₂/Ar) at −20°C. Add antioxidants like BHT (0.1% w/v) to solid samples .
  • Hydrolysis of Amide Bond: Avoid aqueous buffers at pH >8.0. Use lyophilization for long-term storage in powder form .

Advanced: How to design structure-activity relationship (SAR) studies targeting the ethylthio and phenyl substituents?

Methodological Answer:

  • Ethylthio Modifications: Synthesize analogs with bulkier thioethers (e.g., isopropylthio) or thiols to evaluate steric and electronic effects on target binding .
  • Phenyl Ring Derivatives: Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para position to assess π-stacking interactions via crystallography or docking studies .
  • Pharmacophore Mapping: Use comparative molecular field analysis (CoMFA) to correlate substituent properties (logP, polar surface area) with activity .

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N-(2-(ethylthio)-4-phenylthiazol-5-yl)propionamide
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N-(2-(ethylthio)-4-phenylthiazol-5-yl)propionamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.